N-(2-formamidoethyl)formamide

Descripción general

Descripción

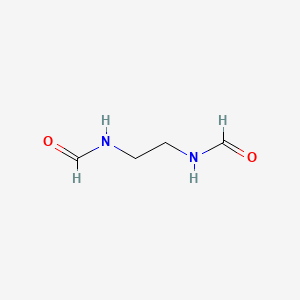

“N-(2-formamidoethyl)formamide” is an organic compound with the CAS Number: 4938-92-5 . It has a molecular weight of 116.12 and its IUPAC name is N,N’-(ethane-1,2-diyl)diformamide .

Synthesis Analysis

The synthesis of formamides containing unsaturated groups can be achieved by N-formylation of amines using CO2 with H2 . A Cu(OAc)2–4-dimethylaminopyridine (DMAP) catalytic system is used for this process .

Molecular Structure Analysis

The molecular structure of “N-(2-formamidoethyl)formamide” contains a total of 15 bonds, including 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 2 secondary amides (aliphatic) .

Chemical Reactions Analysis

Formamide can serve as a key building block for the synthesis of organic molecules relevant to premetabolic processes . The thermocatalytic conversion of CO2 and H2O to formate and formamide can be achieved over Ni−Fe nitride heterostructures in the absence of synthetic H2 and N2 under mild hydrothermal conditions .

Physical And Chemical Properties Analysis

“N-(2-formamidoethyl)formamide” is a powder with a melting point of 110-115 degrees Celsius .

Aplicaciones Científicas De Investigación

Biotechnological Production Processes

N-(2-formamidoethyl)formamide: has been identified as an innovative nitrogen source in biotechnological production. Through metabolic engineering, it supports growth and production, particularly in non-sterile fermentation processes . This compound’s role as a nitrogen source also helps safeguard cultivation systems against contamination, making it a valuable asset for sustainable industrial practices .

Nitrogen Source in Bioeconomy

The compound’s potential extends to its use as a nitrogen source within the bioeconomy context. It can support the production of nitrogenous compounds, which is crucial for various industrial applications . Its enriched nitrogen content makes it suitable as a co-substrate, although its limited energy content restricts its use as a sole carbon source .

RNA Metabolism Research

In vivo studies have shown that N-(2-formamidoethyl)formamide targets RNA metabolism. It can be used to study RNA-related processes by affecting RNA secondary structures and RNA-protein interactions . This application is particularly useful for understanding molecular pathways in cell cycle control, development, and genetic diseases .

Material Synthesis

This compound serves as a versatile building block for synthesizing heavily N-doped carbon nanostructures. It offers a novel route for constructing 1D/2D carbon materials with tunable aspect ratios, which are significant for advanced material applications .

Enzymatic Studies

N-(2-formamidoethyl)formamide: is active on N-formylated amino acids, which are substrates for formamidases. These enzymes catalyze the hydrolysis of the amide bond in formamide, releasing formate and ammonia. This reaction is fundamental for studies on enzyme kinetics and metabolic pathways .

Contamination Control in Industrial Processes

Due to its ability to act as a nitrogen source, N-(2-formamidoethyl)formamide can be utilized to control contamination in industrial processes. Its application in non-sterile conditions adds an extra layer of practicality and resilience to industrial practices .

Chemical Synthesis

As a chemical intermediate, N-(2-formamidoethyl)formamide is used in the synthesis of various organic compounds. Its reactivity and stability under different conditions make it a valuable compound in synthetic chemistry laboratories .

Astrobiology Research

The compound’s presence in interstellar clouds and on comets suggests its significance in astrobiology. It is considered in hypotheses regarding the chemical composition of celestial bodies, potentially contributing to the understanding of life’s origins .

Safety and Hazards

Direcciones Futuras

Formamide, including “N-(2-formamidoethyl)formamide”, has promising applications in the context of the bioeconomy . It can be utilized as an innovative nitrogen source achieved through metabolic engineering . Its potential as a nitrogen source capable of safeguarding cultivation systems against contamination in non-sterile conditions adds an extra layer of practicality to its application .

Propiedades

IUPAC Name |

N-(2-formamidoethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c7-3-5-1-2-6-4-8/h3-4H,1-2H2,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNDPGGJEJRDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280279 | |

| Record name | N-(2-formamidoethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-formamidoethyl)formamide | |

CAS RN |

4938-92-5 | |

| Record name | 4938-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-formamidoethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Ethylenebis(formamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

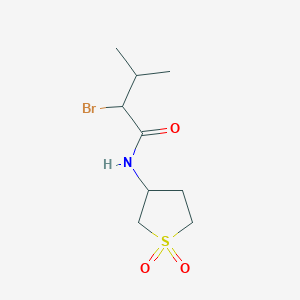

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of N-(2-formamidoethyl)formamide and how does it influence its intermolecular interactions?

A1: N-(2-formamidoethyl)formamide crystallizes in a structure where the entire molecule is generated by a crystallographic inversion center []. This means that the molecule possesses inherent symmetry. The structure is further stabilized by N—H⋯O hydrogen bonds, a common interaction in crystal structures containing amide groups. These hydrogen bonds extend beyond individual molecules, leading to the formation of a two-dimensional infinite network structure parallel to the (010) plane []. This network is characterized by a graph-set motif designated as R 4 4(22) in a centrosymmetric array formed by the association of four molecules [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.